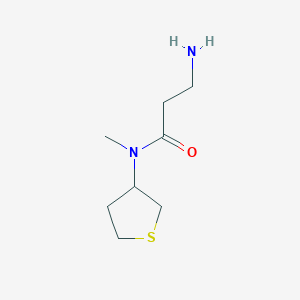

3-amino-N-methyl-N-(thiolan-3-yl)propanamide

Description

Properties

IUPAC Name |

3-amino-N-methyl-N-(thiolan-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2OS/c1-10(8(11)2-4-9)7-3-5-12-6-7/h7H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRFJZJIZBJBDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCSC1)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-N-methyl-N-(thiolan-3-yl)propanamide is a compound with potential biological activity, primarily derived from its unique structural features that include an amino group, a methyl group, and a thiolane ring. This article examines its biological activities, mechanisms of action, and relevant case studies based on available research findings.

Chemical Structure and Properties

The molecular formula of 3-amino-N-methyl-N-(thiolan-3-yl)propanamide is , with a molecular weight of approximately 185.28 g/mol. The compound's structure consists of:

- Amino Group : Imparts basic properties and potential for hydrogen bonding.

- Methyl Group : Contributes to lipophilicity, influencing membrane permeability.

- Thiolane Ring : May participate in redox reactions and interact with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds featuring thiolane rings have shown promise against various bacterial strains.

- Antioxidant Properties : The presence of sulfur in the thiolane ring may contribute to antioxidant mechanisms.

- Enzyme Inhibition : Potential interactions with key enzymes involved in metabolic pathways.

The biological activity of 3-amino-N-methyl-N-(thiolan-3-yl)propanamide may involve:

- Interaction with Enzymes : The compound may inhibit or modulate the activity of specific enzymes, influencing metabolic pathways.

- Receptor Binding : Possible binding to cellular receptors, affecting signal transduction pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological effects of structurally related compounds. Below are summarized findings relevant to the understanding of 3-amino-N-methyl-N-(thiolan-3-yl)propanamide:

Discussion

The unique structural characteristics of 3-amino-N-methyl-N-(thiolan-3-yl)propanamide suggest potential for various biological applications. Its ability to interact with enzymes and receptors could be harnessed for therapeutic purposes, particularly in antimicrobial and antioxidant contexts.

Comparison with Similar Compounds

Key Features

- The thiolan ring introduces conformational flexibility and moderate lipophilicity.

Structural Analogues

The following table summarizes structural analogues and their distinguishing features:

Pharmacological and Functional Differences

Anticonvulsant Activity

- Target Compound: The amino and thiolan groups may disrupt neuronal sodium channel permeability, similar to propanamide derivatives described in anticonvulsant studies .

- 3-Amino-N-(thiazol-2-yl)propanamide: Combines amino and thiazole moieties, which could synergize anticonvulsant and anti-inflammatory effects .

Metabolic Stability

- Thiolan-containing compounds (e.g., the target) are more metabolically stable than thiophene or thiazole derivatives due to reduced aromatic oxidation susceptibility .

- Hydroxy-substituted derivatives (e.g., 3-hydroxy-N-methyl-propanamide) may undergo faster glucuronidation, shortening half-life .

Spectroscopic Comparison

- ¹H NMR : The target compound’s thiolan ring protons resonate at δ 3.86–3.70 (m) and δ 1.46 (d, J=6.9 Hz), distinct from thiazole aromatic protons (δ 7.6–8.2 in ) .

- IR Spectroscopy : The target’s amide carbonyl stretch (~1731 cm⁻¹) aligns with other propanamides, while thiazole derivatives show additional C=N stretches (~1226 cm⁻¹) .

Physicochemical Properties

| Property | Target Compound | 3-Chloro-N-(thiazol-2-yl)propanamide | 3-Hydroxy-N-methyl-propanamide |

|---|---|---|---|

| LogP | ~1.78 (estimated) | 2.1–2.5 | 1.2–1.5 |

| Water Solubility | Moderate | Low | High |

| Hydrogen Bond Donors | 1 (NH₂) | 1 (NH) | 2 (NH₂, OH) |

Preparation Methods

General Synthetic Approach

The preparation typically starts from commercially available or easily synthesized precursors such as amino acids or amino amides, followed by selective N-alkylation and thiolane ring attachment.

Starting Material Selection:

Use of 3-aminopropanamide or derivatives as the core scaffold.N-Methylation:

Introduction of the methyl group on the amide nitrogen via reductive amination or methylation agents such as methyl iodide or formaldehyde with reducing agents.Thiolan-3-yl Substitution:

Attachment of the thiolane ring at the nitrogen via nucleophilic substitution or coupling reactions using thiolane derivatives (e.g., 3-bromothiolane or thiolane-3-ylmethyl halides).Purification and Characterization:

Use of chromatographic techniques and crystallization to isolate the pure compound.

Representative Synthetic Procedure

Based on analogous compounds and reported synthetic methods for thiolane-containing amides:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-aminopropanamide + methyl iodide + base (e.g., K2CO3) | N-methylation of the amide nitrogen |

| 2 | N-methyl-3-aminopropanamide + 3-bromothiolane + base (e.g., NaH) | N-alkylation with thiolane ring |

| 3 | Purification by column chromatography (silica gel) | Isolation of target compound |

| 4 | Characterization by NMR, MS, IR | Confirmation of structure and purity |

Reaction Conditions Optimization

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred for alkylation steps to enhance nucleophilicity.

- Temperature: Controlled temperatures (0–25 °C) during alkylation to minimize side reactions.

- Time: Reaction times vary from 2 to 24 hours depending on reagent reactivity.

- Purity Control: Monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures completion and purity.

Analytical Data and Research Findings

Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Formula | C8H17N3OS | PubChem |

| Molecular Weight | 203.31 g/mol | PubChem |

| SMILES | CN(CC(C(=O)N)N)C1CCSC1 | PubChem |

| Exact Mass | 203.109 Da | PubChem |

Spectroscopic Characterization

- NMR: Proton and carbon NMR confirm the presence of methyl, amino, propanamide, and thiolane moieties.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight.

- IR Spectroscopy: Characteristic amide carbonyl stretch (~1650 cm^-1), N-H stretches, and C-S stretches indicative of thiolane ring.

Comparative Analysis with Related Compounds

| Compound | Key Structural Feature | Preparation Notes | Biological Interest |

|---|---|---|---|

| 3-amino-N-methyl-N-(thiolan-3-yl)propanamide | N-methyl and thiolane substitution | Multi-step N-alkylation and thiolane coupling | Potential medicinal chemistry applications |

| N-methyl-N-(3-methyl-1,1-dioxo-thiolan-3-yl)-3-nitrobenzamide | Nitro and dioxo-thiolane moieties | Requires oxidation steps and nitro group introduction | Explored for biological activity |

| 3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide | Cyclopropyl and tetrahydrothiophene ring | Similar alkylation strategies, with cyclopropyl substitution | Anticancer and antiviral potential |

Summary of Preparation Methods

| Preparation Step | Description | Key Parameters |

|---|---|---|

| N-Methylation | Methylation of amide nitrogen using methyl iodide or equivalents | Base, solvent, temperature control |

| Thiolane Attachment | Alkylation with thiolane-3-yl halide | Strong base, aprotic solvent, inert atmosphere |

| Purification | Chromatography and crystallization | Solvent choice, temperature |

| Characterization | NMR, MS, IR, HPLC | Confirm structure and purity |

Q & A

What are the key synthetic routes for 3-amino-N-methyl-N-(thiolan-3-yl)propanamide, and how can reaction conditions be optimized?

Basic Research Focus

The synthesis typically involves multi-step reactions, including cyclization to form the thiolane (tetrahydrothiophene) ring and subsequent amidation. For example, thiolan-3-yl intermediates are often prepared via cyclization of mercapto alcohols or thiols under acidic conditions . Amidation steps may use carbodiimide coupling agents (e.g., HATU) or activated esters. Optimization requires monitoring reaction kinetics, solvent polarity (e.g., DMF vs. THF), and temperature to minimize side products like over-alkylation or hydrolysis .

How can polarized IR linear-dichroic (IR-LD) spectroscopy aid in structural characterization of this compound?

Basic Research Focus

IR-LD spectroscopy, combined with ab initio calculations, resolves vibrational modes and confirms conformational stability in oriented crystals. For propanamide derivatives, key bands include N-H stretching (3300–3100 cm⁻¹), amide I (C=O, ~1650 cm⁻¹), and thiolane ring vibrations (C-S, ~700 cm⁻¹). This method validates hydrogen-bonding networks and compares favorably with single-crystal XRD data .

What statistical methods are appropriate for analyzing substrate efficiency in enzyme assays involving this compound?

Advanced Research Focus

When evaluating enzyme-substrate interactions (e.g., β-alanyl aminopeptidase assays), use ANOVA to identify significant variance between substrates, followed by pairwise t-tests (assuming equal/unequal variance via F-tests). For example, 3-amino-N-(3-fluorophenyl)propanamide showed higher VOC product yield than 3-amino-N-(4-methylphenyl)propanamide (p < 0.05) . Calibration curves and LOD/LOQ metrics further validate analytical sensitivity.

How does the thiolane ring influence receptor binding in biological studies?

Advanced Research Focus

The thiolane ring’s sulfur atom and puckered conformation enhance hydrophobic interactions with protein pockets. In Bcl-2 family protein inhibitors (e.g., BFL1), the thiolan-3-yl group stabilizes covalent binding via hydrogen bonding with residues like Asp108 and Tyr101 . Molecular dynamics simulations (MD) and docking studies (e.g., AutoDock Vina) can quantify binding affinities (ΔG) and residence times.

What contradictions arise in comparative studies of propanamide derivatives, and how are they resolved?

Advanced Research Focus

Contradictions may stem from substrate specificity in enzyme assays. For instance, 3-amino-N-phenylpropanamide and 3-amino-N-(3-fluorophenyl)propanamide showed statistically similar activity (p > 0.05) despite differing electronic profiles. Resolution involves mechanistic studies (e.g., isotope labeling for kinetic isotope effects) and MD simulations to assess steric/electronic contributions .

What analytical techniques are critical for purity assessment during synthesis?

Basic Research Focus

HPLC (C18 columns, UV detection at 254 nm) and LC-MS (ESI+) quantify purity and detect by-products like unreacted amines or hydrolyzed acids. NMR (¹H/¹³C) confirms regioselectivity, e.g., distinguishing N-methyl vs. N-thiolan-3-yl groups via chemical shifts (δ 2.8–3.1 ppm for N-CH₃) .

How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?

Advanced Research Focus

Systematic SAR studies vary substituents on the phenyl or thiolane rings. For example:

- Electron-withdrawing groups (e.g., -F) increase electrophilicity, enhancing enzyme substrate turnover .

- Methylation of the amide nitrogen reduces metabolic degradation .

High-throughput screening (HTS) and QSAR models (e.g., CoMFA) prioritize candidates for synthesis.

What safety protocols are essential when handling this compound in vitro?

Basic Research Focus

Follow GHS guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles (P280) .

- Ventilation : Use fume hoods to avoid inhalation (H333).

- Spill management : Neutralize with absorbents (e.g., vermiculite) and dispose as hazardous waste .

How does this compound interact with G-protein-coupled receptors (GPCRs) like GPR183?

Advanced Research Focus

In inflammatory bowel disease (IBD) models, propanamide derivatives act as chemotactic receptor modulators. Competitive binding assays (e.g., TR-FRET) with 7α,25-dihydroxycholesterol (endogenous ligand) quantify IC₅₀ values. Mutagenesis studies (e.g., Ala-scanning) identify critical residues (e.g., Arg2.60) for ligand docking .

What computational tools predict metabolic pathways for this compound?

Advanced Research Focus

Software like Schrödinger’s MetaboTracker or ADMET Predictor™ simulates Phase I/II metabolism. Key pathways include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.